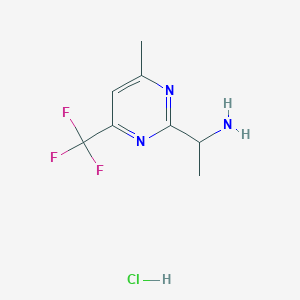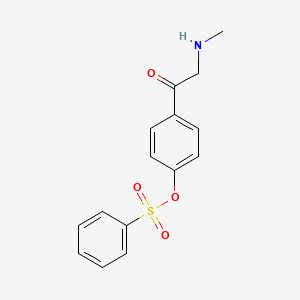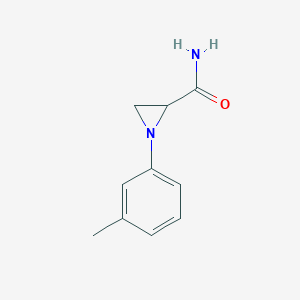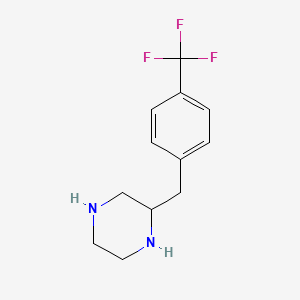
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is a fluorinated building block used in various chemical syntheses. It has the empirical formula C8H11ClF3N3 and a molecular weight of 241.64 g/mol . This compound is known for its unique structural properties, which make it valuable in the development of pharmaceuticals and other chemical products.
Méthodes De Préparation
The synthesis of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride involves several steps. One common method includes the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with ethanamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the required quality standards .
Analyse Des Réactions Chimiques
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure settings to optimize the reaction yield .
Applications De Recherche Scientifique
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways, particularly in cancer research.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparaison Avec Des Composés Similaires
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:
- N-Methyl (4-pyrimidinyl)methanamine hydrochloride
- {[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate
- 6-(Difluoromethyl)-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride
These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and enhanced biological activity.
Propriétés
Numéro CAS |
1196151-29-7 |
|---|---|
Formule moléculaire |
C8H11ClF3N3 |
Poids moléculaire |
241.64 g/mol |
Nom IUPAC |
1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H10F3N3.ClH/c1-4-3-6(8(9,10)11)14-7(13-4)5(2)12;/h3,5H,12H2,1-2H3;1H |
Clé InChI |
QDUFVQQFXWKADN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C(C)N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B12632676.png)
![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide](/img/structure/B12632679.png)


![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole](/img/structure/B12632705.png)


![3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B12632712.png)
![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)

